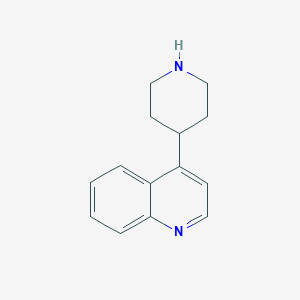

4-(Piperidin-4-yl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16N2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

4-piperidin-4-ylquinoline |

InChI |

InChI=1S/C14H16N2/c1-2-4-14-13(3-1)12(7-10-16-14)11-5-8-15-9-6-11/h1-4,7,10-11,15H,5-6,8-9H2 |

InChI Key |

NIEOHKIPLZAOFU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Synthetic Methodologies for Quinoline Piperidine Derivatives

Classical and Contemporary Synthetic Routes for Quinoline (B57606) Core Construction

The formation of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile entry points to this bicyclic system. These methods are broadly applicable and can be adapted to produce quinoline precursors suitable for further functionalization.

Pfitzinger Condensation Strategies

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. The reaction proceeds through the base-catalyzed hydrolysis of isatin to an isatoic acid intermediate, which then condenses with the carbonyl compound. Subsequent cyclization and dehydration yield the quinoline ring. For the synthesis of a precursor to 4-(piperidin-4-yl)quinoline, a suitably substituted isatin or carbonyl compound could be employed, with the resulting carboxylic acid at the 4-position serving as a handle for further chemical manipulation.

| Reactants | Conditions | Product | Reference |

| Isatin, Carbonyl Compound | Base (e.g., KOH) | Quinoline-4-carboxylic acid | mdpi.com |

Friedländer Quinoline Synthesis Approaches

The Friedländer synthesis is a widely used reaction for the construction of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. organic-chemistry.org This reaction can be catalyzed by either acids or bases. organic-chemistry.orgnih.gov The versatility of the Friedländer synthesis allows for the preparation of a wide range of substituted quinolines by varying the starting materials. wikipedia.org To generate a precursor for this compound, one could envision a scenario where the piperidine (B6355638) ring is already attached to the α-methylene ketone, or where a functional group amenable to later coupling is incorporated into the quinoline product.

| Reactants | Catalyst | Product | Reference |

| 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl compound | Acid or Base | Substituted Quinoline | organic-chemistry.orgnih.gov |

Knorr and Conrad-Limpach Analogous Reactions

The Knorr and Conrad-Limpach syntheses are related methods that produce hydroxyquinolines from anilines and β-ketoesters. The Conrad-Limpach synthesis typically yields 4-hydroxyquinolines through the reaction of anilines with β-ketoesters at lower temperatures, proceeding via a Schiff base intermediate followed by thermal cyclization. rsc.org Conversely, the Knorr synthesis, which is conducted at higher temperatures, generally produces 2-hydroxyquinolines. These hydroxyquinolines can then be converted to haloquinolines, which are versatile precursors for cross-coupling reactions to introduce the piperidin-4-yl group.

| Reaction | Reactants | Conditions | Product | Reference |

| Conrad-Limpach | Aniline (B41778), β-ketoester | Moderate Temperature | 4-Hydroxyquinoline | rsc.org |

| Knorr | Aniline, β-ketoester | High Temperature | 2-Hydroxyquinoline | rsc.org |

Alternative Cyclization Methods

Beyond the classical named reactions, a variety of modern cyclization methods have been developed for quinoline synthesis. Transition metal-catalyzed reactions, for example, offer efficient and often milder conditions for the construction of the quinoline ring. These can include palladium- or copper-catalyzed processes that proceed through C-H activation or other novel bond-forming strategies. Such methods can provide access to quinoline cores with substitution patterns that are difficult to achieve through traditional means, thereby offering alternative pathways to precursors of this compound.

Strategies for Piperidine Moiety Introduction and Functionalization

Once the quinoline core is synthesized, the next critical step is the introduction of the piperidine moiety at the 4-position. Direct coupling reactions are a powerful tool for this transformation.

Direct Coupling Reactions Utilizing Piperidine Derivatives

Modern cross-coupling reactions provide a direct and efficient means to form a carbon-carbon bond between the 4-position of the quinoline ring and the 4-position of a piperidine ring.

One of the most effective methods for this transformation is the Negishi cross-coupling reaction . This palladium-catalyzed reaction involves the coupling of an organozinc reagent with an organic halide. rsc.org For the synthesis of this compound, a 4-haloquinoline (e.g., 4-chloroquinoline (B167314) or 4-bromoquinoline) can be coupled with a 4-piperidylzinc reagent. A general procedure for a similar coupling to form 4-arylpiperidines involves the use of a palladium catalyst, often in conjunction with a copper(I) co-catalyst, to couple a 4-(N-Boc-piperidyl)zinc iodide with an aromatic halide. The N-Boc protecting group is crucial for the stability and reactivity of the organozinc reagent and can be readily removed after the coupling reaction.

Table of Negishi Coupling for 4-Arylpiperidine Synthesis

| Aryl Halide/Triflate | Organozinc Reagent | Catalyst System | Product | Reference |

|---|

Another viable strategy involves the synthesis of a 4-(1,2,3,6-tetrahydropyridin-4-yl)quinoline intermediate, followed by the reduction of the double bond within the tetrahydropyridine (B1245486) ring. The initial coupling to form the tetrahydropyridinyl-quinoline can be achieved through a Suzuki coupling reaction between a 4-haloquinoline and a suitably protected 1,2,3,6-tetrahydropyridine-4-boronic acid pinacol (B44631) ester. Subsequent catalytic hydrogenation of the double bond would then yield the desired this compound.

Reductive Amination and Amidation Approaches

Reductive amination provides a direct and efficient pathway to couple quinoline and piperidine moieties. This method typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. In the context of this compound synthesis, a common strategy involves the reaction of 4-aminoquinoline (B48711) with piperidin-4-one. The resulting imine is subsequently reduced using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the target compound.

Alternatively, an N-protected piperidin-4-one can be reacted with a suitable quinoline precursor. For instance, a microwave-assisted reaction between 2-aminobenzophenone (B122507) and 1-acetyl-piperidin-4-one, intended as a reductive amination, unexpectedly led to a quinoline derivative through a Friedländer annulation. This highlights the potential for tandem reactions where the initial coupling is followed by cyclization to form the quinoline ring itself.

Amidation approaches involve forming a more stable amide bond, which is then reduced to the amine linkage. This two-step process can offer advantages in terms of stability and purification of the intermediate. A carboxylic acid derivative of quinoline could be coupled with a piperidine derivative using standard peptide coupling reagents, followed by reduction of the resulting amide with strong reducing agents like lithium aluminum hydride (LiAlH₄).

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of this compound. This reaction typically involves the displacement of a leaving group, most commonly a halogen, from the 4-position of the quinoline ring by a piperidine-based nucleophile. The quinoline ring, being an electron-deficient heteroaromatic system, is activated towards nucleophilic attack, particularly at the 2- and 4-positions.

The reaction of 4-chloroquinoline with piperidine or its derivatives is a well-documented example. The process is often facilitated by a base to neutralize the generated acid (e.g., HCl) and can be catalyzed by acids. The reactivity of 4-chloroquinolines in these substitution reactions is influenced by the substituents present on the quinoline ring. This method's robustness allows for the synthesis of a wide array of derivatives by varying the substituents on either the quinoline or piperidine precursor.

| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions | Product |

| 4-Chloroquinoline | 1,2,4-Triazole | Nucleophilic Substitution | Neutral, acidic, or basic conditions | 4-(1H-1,2,4-triazol-1-yl)quinoline |

| 2-Chloroquinoline | 1,2,4-Triazole | Nucleophilic Substitution | Neutral or acidic conditions | 2-(1H-1,2,4-triazol-1-yl)quinoline |

| 4-Chloro-8-methylquinolin-2(1H)-one | Various Nucleophiles | Nucleophilic Substitution | Varies (e.g., base, heat) | 4-Substituted-8-methylquinolin-2(1H)-ones |

Advanced Synthetic Techniques in Quinoline-Piperidine Synthesis

Modern synthetic chemistry has introduced advanced techniques that enhance the efficiency, yield, and environmental friendliness of quinoline-piperidine synthesis.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By employing microwave irradiation, reaction times can be dramatically reduced from hours or days to mere minutes. This technique has been successfully applied to classic quinoline syntheses like the Friedländer reaction, where a 2-aminophenylketone reacts with a ketone. Using microwave irradiation at 160 °C with acetic acid as both solvent and catalyst, quinoline synthesis can be achieved in as little as 5 minutes in excellent yields. This approach offers significant advantages over conventional methods that often require high temperatures or strong acids for prolonged periods. The application of microwave assistance to nucleophilic substitution or coupling reactions involving quinoline and piperidine precursors can similarly lead to enhanced yields and shorter reaction times, making it a valuable green chemistry technique.

Catalytic Methodologies for Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable for forming C-N and C-C bonds in modern organic synthesis. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are highly effective for coupling aryl halides (like 4-chloroquinoline) with amines (like piperidine). These methods are known for their broad substrate scope and functional group tolerance.

Copper-catalyzed reactions also provide a powerful means to construct quinoline scaffolds. For example, a copper-catalyzed three-component cascade cyclization using diaryliodonium salts, alkynyl sulfides, and nitriles has been developed for the synthesis of quinoline-4-thiols. Such methodologies, which create the quinoline core with specific functionalization at the 4-position, can be adapted to introduce precursors for subsequent coupling with a piperidine moiety. Other transition metals, including cobalt and iron, have also been employed in catalytic systems for synthesizing the quinoline core.

| Catalyst System | Reaction Type | Substrates | Advantage |

| Palladium Complexes | Buchwald-Hartwig Amination | Aryl Halide + Amine | High efficiency, broad scope for C-N bond formation. |

| Copper Acetate | Oxidative Cyclization | Saturated Ketones + Anthranils | One-pot generation of 3-substituted quinolines. |

| Copper Bromide | Three-Component Cyclization | Diaryliodonium Salts + Alkynyl Sulfides + Nitriles | Forms functionalized quinolines (e.g., quinoline-4-thiols). |

| FeCl₃ | [4+2] Annulation | α-Aminonitriles + Terminal Alkynes | Povarov-type reaction to form 2,4-diaryl quinolines. |

Precursor Chemistry and Intermediate Derivatization in Synthetic Pathways

The diversity of this compound derivatives is largely dependent on the availability and modification of their precursors. The synthesis of the quinoline ring itself offers numerous opportunities for introducing functionality. Classic methods like the Gould-Jacobs reaction, starting from an aniline and diethyl ethoxymethylenemalonate, typically yield 4-hydroxyquinolines. These can then be converted to the crucial 4-chloroquinoline precursor.

Similarly, the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (such as piperidin-4-one), allows for direct construction of the coupled system. The choice of substituted anilines, 2-aminoacetophenones, or other precursors dictates the substitution pattern on the benzo part of the quinoline ring.

On the other hand, the piperidine moiety can be derived from various precursors, with piperidin-4-one and its N-protected variants being the most common. Derivatization of these precursors before coupling allows for the introduction of substituents on the piperidine ring, which can be critical for modulating the pharmacological properties of the final compound.

Stereoselective Synthesis and Chiral Control in Derivative Preparation

While this compound itself is an achiral molecule, many of its biologically active derivatives possess stereocenters, typically on the piperidine ring. The control of stereochemistry during synthesis is therefore of paramount importance.

Stereoselective synthesis can be achieved by using chiral precursors. For example, a chiral, enantiomerically pure substituted piperidine derivative can be coupled to the quinoline moiety using the methods described above, such as nucleophilic substitution or catalytic coupling. This strategy transfers the chirality of the starting material to the final product.

Alternatively, asymmetric catalysis can be employed to create the chiral centers during the synthesis. For instance, an asymmetric reduction of an imine intermediate formed between a quinoline and a piperidone could establish a chiral center at the 4-position of the piperidine ring. Chiral copper(II)-bisoxazoline catalysts have been used in related syntheses to initiate electrophilic alkene arylation, leading to non-racemic spirocyclic ketones with high enantioselectivity, demonstrating the potential for catalytic chiral control in complex heterocyclic systems. The development of stereoselective methods is a key focus in medicinal chemistry to ensure the synthesis of single, active enantiomers.

Structure Activity Relationship Sar Studies of Quinoline Piperidine Derivatives

Systematic Exploration of Quinoline (B57606) Core Modifications

The quinoline ring offers multiple positions for substitution, allowing for a fine-tuning of the molecule's electronic, steric, and lipophilic properties. These modifications can significantly impact how the compound interacts with its biological target.

Influence of Substituent Position on the Quinoline Ring

The placement of substituents on the quinoline nucleus is a critical determinant of biological activity. In the context of antiplasmodial agents, for instance, the presence of a chlorine atom at the 7-position of the quinoline ring has been shown to be particularly favorable for activity. This observation is consistent with the SAR of established quinoline antimalarials like chloroquine (B1663885). Derivatives of 4-aminoquinolines bearing a piperidine (B6355638) side chain have demonstrated that analogues with a 7-chloro substituent exhibit potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. In contrast, moving the substituent to other positions or leaving the ring unsubstituted often leads to a significant decrease in potency.

Impact of Aromatic and Heteroaromatic Substituents

While less common for the direct 4-(Piperidin-4-yl)quinoline scaffold, the introduction of additional aromatic or heteroaromatic rings to the quinoline core in related quinoline series has been explored. These bulky substituents can enhance binding affinity through additional van der Waals or pi-stacking interactions with the target protein. For example, in other classes of quinoline derivatives, the addition of a phenyl or a pyridyl group can modulate the compound's activity spectrum and selectivity. However, for the specific this compound core, the focus has largely remained on smaller substituents.

Effects of Alkyl, Halogen, and Electron-Withdrawing/Donating Groups

The nature of the substituent on the quinoline ring plays a pivotal role in modulating the electronic environment of the molecule, which in turn affects its interaction with biological targets.

Halogens: As mentioned, a chlorine atom at the 7-position is often optimal for certain activities like antiplasmodial effects. The high electronegativity and moderate size of halogens can lead to favorable polar interactions and increased binding affinity.

Alkyl Groups: Small alkyl groups, such as a methyl group, can enhance lipophilicity, which may improve membrane permeability. However, their effect is highly position-dependent and can also introduce steric hindrance that may be detrimental to activity.

Electron-Donating/Withdrawing Groups: The electronic nature of substituents can influence the pKa of the quinoline nitrogen, which can be crucial for the formation of salt bridges or hydrogen bonds with the target. Electron-donating groups like methoxy (B1213986) can increase the basicity of the quinoline nitrogen, while electron-withdrawing groups like nitro decrease it. The optimal electronic properties depend on the specific requirements of the binding site.

| Compound ID | Quinoline Substituent | Biological Target | Activity (IC50) |

| 1a | 7-Cl | P. falciparum (NF54) | 0.02 µM |

| 1b | H | P. falciparum (NF54) | > 10 µM |

| 2a | 6-OCH3 | Enzyme X | 1.5 µM |

| 2b | 6-NO2 | Enzyme X | 5.8 µM |

This table is illustrative and compiles representative data from analogous quinoline-piperidine series to demonstrate SAR principles.

Role of Piperidine Ring Substitutions in Biological Activity Modulation

The piperidine ring is not merely a linker; its conformation and substitution pattern are crucial for correctly orienting the molecule within a binding pocket and for establishing key interactions.

Conformational Analysis of Piperidine Ring Variants

The piperidine ring typically adopts a low-energy chair conformation. Substituents on the ring can exist in either an axial or equatorial position. The preferred orientation of the quinoline group at the 4-position of the piperidine ring is critical for activity. Research on analogous 4-arylpiperidines has shown that potent opioid agonists, for example, exhibit a preference for an axial orientation of the aryl group when the piperidine nitrogen is protonated. This axial conformation is believed to mimic the stereochemistry of rigid opioids more effectively.

Conversely, compounds where the aryl group prefers an equatorial conformation often display different pharmacological profiles, such as antagonist activity. These conformational preferences are dictated by the interplay of steric and electronic interactions between substituents on the piperidine ring and the protonated nitrogen atom. The conformation of the piperidine ring directly impacts the three-dimensional shape of the entire molecule and its ability to fit into a specific binding site.

Stereochemical Considerations in Pharmacological Efficacy

The introduction of substituents on the piperidine ring can create one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have vastly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each stereoisomer.

For instance, in studies of 4-alkyl-4-arylpiperidine derivatives, the stereochemistry at the 3- and 4-positions of the piperidine ring profoundly influences their opioid receptor activity. Similarly, the biological activities of other piperidin-4-one derivatives have been shown to be highly dependent on their stereochemistry. One stereoisomer may bind with high affinity to the target receptor, leading to a potent pharmacological response, while its enantiomer may be significantly less active or even inactive. Therefore, the control and characterization of the stereochemistry of any substituted this compound derivative are essential for a thorough understanding of its pharmacological properties.

Linker Chemistry and its Influence on Potency and Selectivity

The nature of the chemical linker tethering the piperidine ring to the quinoline nucleus at the 4-position is a paramount determinant of the resulting compound's potency and selectivity. Variations in the linker's length, composition, and flexibility can profoundly impact how the molecule interacts with its biological target.

Alkyl Linkers and Their Chain Length Optimization

The length of an alkyl chain serving as a linker between the quinoline and piperidine rings plays a crucial role in optimizing the biological activity of the resulting derivatives. Studies have shown that even subtle changes in the number of methylene (B1212753) units can lead to significant differences in potency.

For instance, in the context of acetylcholinesterase (AChE) inhibition, a key target in Alzheimer's disease research, SAR analysis of certain quinoline-piperidine derivatives indicated that a four-carbon atom linker provided a better inhibitory effect. The polymethylene chain was observed to fold in a manner that allows for interaction with the mid-gorge site of the enzyme. While not specific to the this compound scaffold, this highlights the general principle that an optimal linker length is necessary to correctly position the pharmacophoric elements of the molecule within the target's binding site.

In a different context, the investigation of N-alkylmorpholine derivatives against methicillin-resistant Staphylococcus aureus (MRSA) revealed that compounds with longer alkyl chains, specifically n-dodecyl (C12) to n-hexadecyl (C16), exhibited the highest bactericidal effects. chemrxiv.org In contrast, derivatives with shorter chains (less than five carbon atoms) were found to be inactive. chemrxiv.org This demonstrates a clear structure-activity relationship where a certain threshold of lipophilicity and chain length is required for antibacterial efficacy.

While a systematic study detailing the optimization of alkyl chain length for this compound derivatives against a single target is not extensively available in the reviewed literature, the existing evidence from related compound series strongly suggests that linker length is a critical parameter to be fine-tuned during the drug design process. The optimal length will invariably depend on the specific topology and nature of the target protein's binding pocket.

Oxygen- and Nitrogen-Containing Linkers

The introduction of heteroatoms such as oxygen and nitrogen into the linker chain offers opportunities to modulate the physicochemical properties of the quinoline-piperidine derivatives, including polarity, hydrogen bonding capacity, and conformational flexibility. These modifications can significantly influence both potency and selectivity.

Nitrogen-containing linkers, particularly simple amino and aminomethyl groups, have been extensively studied, especially in the development of antiplasmodial agents. A comparative study of 4-aminoquinoline (B48711) derivatives revealed that the nature of this nitrogenous linker is a key determinant of activity against Plasmodium falciparum. For example, a direct amino linker between the quinoline core and a piperidine-containing side chain generally results in compounds with potent, low nanomolar activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of the parasite. nih.gov In contrast, introducing a methylene spacer to create an aminomethyl linker often leads to a decrease in potency, with IC50 values shifting to the micromolar range. nih.gov

This suggests that the shorter, more rigid amino linker may hold the quinoline and piperidine moieties in a more favorable orientation for binding to the biological target, which for 4-aminoquinolines is believed to be the inhibition of hemozoin formation in the parasite's digestive vacuole.

The following table presents data on the antiplasmodial activity of 4-aminoquinoline derivatives with different piperidine scaffolds and linker types, illustrating the superior potency of the direct amino linker.

| Compound ID | Linker Type | Piperidine Scaffold | IC50 NF54 (nM) nih.gov | IC50 K1 (nM) nih.gov | Cytotoxicity CHO (µM) nih.gov |

| 11a | Amino | 1-azabicyclo[2.2.1]heptane | 12.0 ± 1.2 | 25.1 ± 1.6 | > 10 |

| 11b | Amino | 1-azabicyclo[2.2.1]heptane | 14.1 ± 0.6 | 32.5 ± 2.8 | > 10 |

| 12a | Aminomethyl | 1-azabicyclo[2.2.1]heptane | 1500 ± 104 | 1200 ± 103 | > 10 |

| 16a | Amino | 4-substituted monocyclic piperidine | 20.3 ± 1.1 | 68.9 ± 11.2 | > 10 |

| 17a | Aminomethyl | 4-substituted monocyclic piperidine | 1300 ± 110 | 1100 ± 105 | > 10 |

While the influence of oxygen-containing linkers, such as ethers, in the specific context of this compound is less documented in the available literature, their use in other bioactive piperidine derivatives suggests their potential utility. Ether linkers can introduce a degree of flexibility and act as hydrogen bond acceptors, which could be beneficial for interacting with certain biological targets. Further research is warranted to explore the SAR of this compound derivatives featuring oxygenated linkers.

Comparative SAR Analysis with Related Heterocyclic Scaffolds

To better understand the unique contribution of the piperidine ring to the biological activity of this compound, it is insightful to compare its SAR with derivatives where the piperidine is replaced by other heterocyclic scaffolds, such as piperazine (B1678402) and pyrrolidine.

The choice of the heterocyclic moiety can significantly impact a compound's pharmacological profile, influencing factors such as basicity, lipophilicity, and the potential for additional interactions with the target.

In the realm of antibacterial agents, the presence of a piperazine ring at the C-7 position of the quinolone core is known to be crucial for broad-spectrum activity. biointerfaceresearch.com This is a well-established SAR principle for fluoroquinolone antibiotics. While this pertains to a different position on the quinoline ring system, it underscores the importance of the specific heterocycle in defining the biological activity.

The following table provides a comparative overview of the antileishmanial activity of selected quinoline derivatives with different heterocyclic moieties.

| Compound Series | Heterocyclic Scaffold | Representative IC50 (µM) nih.gov |

| Quinoline-Piperazine Hybrids | Piperazine | 2.09 - 8.89 |

| Quinoline-Pyrrolidine Hybrids | Pyrrolidine | 2.09 - 8.89 |

In the development of anticancer agents, various heterocyclic groups, including piperidine, piperazine, and morpholine (B109124), have been appended to quinoline scaffolds. rsc.orge3s-conferences.org The choice of the heterocycle can influence the compound's selectivity and mechanism of action. For example, in a series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives, the nature of the appended cyclic amine (piperidine, piperazine, or morpholine) influenced the antiproliferative activity, although the differences were not always dramatic. rsc.org

Biological Mechanisms of Action of Quinoline Piperidine Analogues

Elucidation of Specific Molecular Targets and Pathways

The biological activity of 4-(Piperidin-4-yl)quinoline analogues is a direct consequence of their interaction with specific biomolecules. These interactions can lead to the inhibition of enzymes crucial for metabolic pathways or the modulation of receptors that regulate cellular signaling. The following sections detail the profiling of these interactions with key molecular targets.

The quinoline-piperidine core can be chemically modified to achieve selective and potent interactions with various enzymes and receptors. This targeted approach has led to the development of compounds with specific inhibitory or modulatory activities.

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for therapeutic intervention in cancer and autoimmune diseases. nih.govspringermedizin.de Quinoline-based analogues have been identified as potent inhibitors of DHODH. google.comnih.govnih.govosti.gov These compounds typically function by blocking the enzyme's activity, which leads to the depletion of pyrimidines necessary for DNA and RNA synthesis, thereby halting cell proliferation. nih.gov

A structure-guided approach has led to the development of potent 4-quinoline carboxylic acid analogues that exhibit significant DHODH inhibitory activity. nih.govnih.govosti.gov For instance, certain analogues have demonstrated low nanomolar IC50 values, indicating high potency. nih.govnih.gov The binding of these inhibitors to DHODH often involves interactions with key residues within the enzyme's active site, leading to effective inhibition. nih.gov

| Compound | DHODH IC50 (nM) | Reference |

|---|---|---|

| Analogue 41 | 9.71 ± 1.4 | nih.govnih.gov |

| Analogue 43 | 26.2 ± 1.8 | nih.govnih.gov |

| 1,7-Naphthyridine 46 | 28.3 ± 3.3 | nih.govnih.gov |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. mdpi.commdpi.com Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov Hybrid scaffolds incorporating quinoline and piperidine (B6355638) have been designed as cholinesterase inhibitors. nih.gov

These compounds have shown varying degrees of inhibitory potency and selectivity for AChE and BuChE. nih.govresearchgate.net For example, certain piperidinyl-quinoline acylhydrazone derivatives have demonstrated potent inhibition of both enzymes, with some compounds showing selectivity for BuChE. nih.govresearchgate.net The inhibitory activity is influenced by the nature and position of substituents on the quinoline and piperidine rings. nih.gov

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

|---|---|---|---|

| Hybrid 9b | 5.52 | 11.64 | researchgate.net |

| Compound 8g | - | 1.31 ± 0.05 | nih.gov |

| Compound 9i | - | 9.6 ± 0.02 | nih.gov |

The enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. orientjchem.orgnih.gov Inhibition of InhA is the mechanism of action of the frontline anti-tuberculosis drug isoniazid. orientjchem.orgmdpi.com Quinoline-based compounds have been investigated as direct inhibitors of InhA, which could be effective against isoniazid-resistant strains. researchgate.netnih.gov

Research has identified quinoline-isatin hybrids and other quinoline derivatives that exhibit potent inhibitory activity against the InhA enzyme. researchgate.netnih.gov For example, a specific quinoline-isatin hybrid demonstrated an IC50 value of 0.35 µM against InhA. nih.gov Molecular docking studies suggest that these compounds bind to the active site of InhA, leading to the disruption of mycolic acid biosynthesis and subsequent bacterial cell death. researchgate.net

| Compound | InhA IC50 (µM) | Reference |

|---|---|---|

| Quinoline-isatin hybrid 7a | 0.35 ± 0.01 | nih.gov |

| Quinoline-isatin hybrid 5g | 1.56 ± 0.06 | nih.gov |

| NITD-916 | Dose-dependent inhibition | nih.gov |

The phosphatidylinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. semanticscholar.orgmdpi.combio-connect.nl Quinoline-based compounds have emerged as potent dual inhibitors of PI3K and mTOR. bohrium.comnih.gov

Certain 3-substituted aminomethylquinoline analogues have demonstrated excellent anti-tumor potency by inhibiting both PI3Kδ and mTOR. bohrium.com For instance, compound 5h was identified as a dual inhibitor with IC50 values of 0.042 µM for PI3Kδ and 0.059 µM for mTOR. bohrium.com Inhibition of this pathway by quinoline derivatives can lead to the suppression of downstream signaling, induction of apoptosis, and ultimately, the inhibition of tumor growth. bohrium.comnih.gov

| Compound | PI3Kδ IC50 (µM) | mTOR IC50 (µM) | Reference |

|---|---|---|---|

| Compound 5h | 0.042 | 0.059 | bohrium.com |

| Compound 5e | 0.056 | 0.073 | bohrium.com |

| PQQ | - | 0.064 | nih.gov |

Dopamine (B1211576) and serotonin (B10506) receptors are critical targets for the treatment of various central nervous system disorders. nih.gov The serotonin 5-HT6 receptor, in particular, has been identified as a promising target for improving cognitive function in conditions like Alzheimer's disease. nih.gov Quinoline derivatives have been developed as potent and selective 5-HT6 receptor antagonists. nih.govnih.gov

For example, a novel class of 5-HT6R antagonists based on the 1H-pyrrolo[3,2-c]quinoline core has been synthesized and characterized. nih.gov One of the lead compounds from this class exhibited a high binding affinity (Ki = 3 nM) for the 5-HT6 receptor. nih.gov These antagonists are thought to exert their pro-cognitive effects by modulating cholinergic and glutamatergic neurotransmission. nih.gov

| Compound | 5-HT6 Receptor Ki (nM) | Reference |

|---|---|---|

| (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline (14) | 3 | nih.gov |

Enzyme and Receptor Interaction Profiling

Topoisomerase, Protein Kinase, and Telomerase Interactions

Quinoline-piperidine analogues have been investigated for their interactions with several key cellular enzymes, including protein kinases and telomerase. Certain quinolinones and naphthyridinones featuring C7 N-t-butyl piperidine substituents have been identified as potent inhibitors of p38 MAP kinase. nih.gov These compounds demonstrate significant suppression of TNF-alpha release in cellular and whole blood assays. nih.gov The quinoline scaffold is a prominent feature in the development of kinase inhibitors, which are critical in cancer therapy for their ability to disrupt aberrant signaling pathways that drive tumor growth. nih.gov Quinoline derivatives have shown inhibitory activity across a wide range of kinases. nih.gov Specifically, diarylamides with a 6,7-dimethoxyquinoline (B1600373) structure have demonstrated an inhibitory effect against C-RAF kinase. nih.gov

In the context of telomerase, which is a critical target in cancer therapy due to its role in cellular immortalization, quinoline derivatives have been designed as potential inhibitors. nih.govmdpi.com Molecular modeling studies, including 3D-QSAR and molecular docking, have been employed to design novel quinoline-based telomerase inhibitors. nih.gov Research into 10H-indolo[3,2-b]quinoline analogues has shown a correlation between their ability to stabilize G-quadruplex DNA structures and their potency for telomerase inhibition in in vitro assays. researchgate.net

Nucleic Acid Interactions and Cellular Process Modulation

The biological activity of certain quinoline-based compounds is linked to their ability to interact directly with nucleic acids. Some quinoline-based analogues function as DNA intercalating agents, inserting themselves between the base pairs of the DNA helix. biorxiv.orgnih.gov This interaction can lead to significant conformational changes in the DNA structure. researchgate.net For instance, specific quinoline compounds have been observed to intercalate into DNA via the minor groove, causing a substantial conformational shift that can displace DNA-bound enzymes. biorxiv.orgnih.gov

This mode of action, interfering with the DNA structure and its associated enzymatic processes, is a mechanism through which these compounds can disrupt normal transcription or DNA replication. researchgate.net The antitumor effects of some platinum complexes, for example, which can incorporate piperidine ligands, originate from their interaction with DNA, forming adducts that interfere with cellular processes. researchgate.net Furthermore, some quinoline-piperazine hybrids have been shown to induce DNA damage in cancer cells, activating cellular checkpoints like the G2/M checkpoint. nih.gov

The interference of quinoline-piperidine analogues with fundamental cellular processes can extend to the disruption of protein synthesis. While direct inhibition of the ribosomal machinery is not the primary mechanism described, the upstream effects on DNA replication and transcription inevitably impact the production of proteins. For example, antiviral activity observed in some piperidine-based quinoline derivatives is attributed to interference with the early to middle stages of viral replication. nih.gov This stage is heavily reliant on the host cell's protein synthesis machinery to produce viral proteins. By disrupting the viral replication cycle, these compounds indirectly disrupt the synthesis of essential viral proteins.

In Vitro Biological Activity Investigations

Antiproliferative and Oncological Research Applications

Quinoline and piperidine moieties are considered promising pharmacophoric fragments in the development of new anticancer compounds. unipa.itnih.gov A variety of hybrid molecules incorporating these structures have been synthesized and evaluated for their in vitro antiproliferative activity against numerous human cancer cell lines.

For instance, a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds demonstrated potent anticancer activity against the UO-31 renal cell carcinoma (RCC) cell line. unipa.itnih.gov Similarly, 2-(benzimidazol-2-yl)quinoxaline derivatives containing piperidine fragments have been tested for cytotoxicity, with some regioisomers showing selective effects against lung adenocarcinoma (A549) cells. nih.gov Other research has identified 1-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)-3-(4-methoxylphenyl)urea with antiproliferative activity against HeLa (cervix cancer) and MDA-MB-435 (melanoma) cell lines. researchgate.net Furthermore, 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline showed broad-spectrum antiproliferative activity against five human cancer cell lines, including lung, breast, cervical, and colorectal cancer. nih.gov

Below is a table summarizing the in vitro antiproliferative activity of selected quinoline-piperidine analogues.

| Compound Class | Cell Line | Activity Measurement | Value |

| 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitriles (8c, 8g) | UO-31 (Renal) | Growth Percentage | -7% and -19% |

| Regioisomer 13dc (2-(benzimidazol-2-yl)quinoxaline with piperidine) | A549 (Lung) | IC₅₀ | 26.3 µM |

| 4-substituted-piperazine-1-carbodithioate of 2,4-diaminoquinazoline (8f, 8m, 8q) | A549, MCF-7, HeLa, HT29, HCT-116 | IC₅₀ Range | 1.47 - 4.68 µM |

| 1-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)-3-(4-methoxylphenyl)urea (5j) | HeLa (Cervix) | GI₅₀ | 35.1 µM |

| 1-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)-3-(4-methoxylphenyl)urea (5j) | MDA-MB-435 (Melanoma) | GI₅₀ | 60.4 µM |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones (3f-j) | Four cancer cell lines | GI₅₀ Range | 22 nM - 31 nM |

Antimicrobial Research (Antibacterial, Antifungal, Antiviral, Antiprotozoal)

Analogues of this compound have been the subject of extensive in vitro research for a wide range of antimicrobial applications.

Antiprotozoal Activity: A significant area of investigation has been for antimalarial agents. nih.gov Functionalized quinoline analogues with a modified piperidine-containing side chain have been synthesized and tested against Plasmodium falciparum. nih.govresearchgate.net Several 4-aminoquinoline-piperidine derivatives demonstrated excellent in vitro activity, with IC₅₀ values in the nanomolar range against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of the parasite. nih.govfrontiersin.org Tetrazole-quinoline derivatives linked via a piperidine ring also showed promising activity against both P. falciparum strains. benthamscience.com

Antiviral Activity: Piperidine-based derivatives have been identified as potent inhibitors of the influenza virus. nih.gov The optimized compound tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) showed excellent inhibitory activity against various influenza virus strains, with EC₅₀ values as low as 0.05 µM. nih.gov Other studies have noted the broad-spectrum antiviral potential of the quinoline scaffold against numerous viruses, including Zika, Ebola, and Herpes viruses. nih.govnottingham.ac.uk

Antibacterial and Antifungal Activity: The quinoline nucleus is a core component of many antibiotics. nih.gov Quinoline-piperazine hybrids have been evaluated for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govrsc.org Some compounds displayed significant inhibitory activity against various bacterial strains, including S. aureus and M. catarrhalis, with MIC values as low as 0.03 µg/mL. nih.gov Certain quinoline derivatives containing piperazine (B1678402) also showed good antibacterial activity against Escherichia coli. gdut.edu.cn In antifungal research, newly synthesized quinoline derivatives have shown potent activity against fungal strains such as A. flavus, A. niger, and C. albicans. nih.gov

The table below summarizes the in vitro antimicrobial activity of various quinoline-piperidine analogues.

| Compound Class | Target Organism | Strain(s) | Activity Measurement | Value Range |

| 4-aminoquinoline-piperidines (11a-b, 16a-c) | Plasmodium falciparum | NF54 (sensitive) | IC₅₀ | 12–236 nM |

| 4-aminoquinoline-piperidines (11a-b, 16a-c) | Plasmodium falciparum | K1 (resistant) | IC₅₀ | 25–69 nM |

| Tetrazole-quinolines with aminopiperidine linker | Plasmodium falciparum | NF54, K1 | IC₅₀ | Promising Activity |

| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza Virus | Various | EC₅₀ | as low as 0.05 µM |

| 4,6-dimethoxy quinoline piperazine coupled sulfonamide (10g) | S. aureus | - | MIC | 0.03 µg/mL |

| 4,6-dimethoxy quinoline piperazine coupled sulfonamide (10g) | M. catarrhalis | - | MIC | 0.06 µg/mL |

| Quinoline-piperazine hybrids (3i, 3j) | Escherichia coli | - | - | Good Activity |

| Substituted 6-amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | - | MIC | 3.12 - 50 µg/mL |

| Substituted 6-amino-4-methyl-1H-quinoline-2-one derivatives | A. flavus, A. niger, F. oxysporum, C. albicans | - | - | Potentially Active |

Antimalarial Research and Parasite Target Engagement

The quinoline scaffold is a cornerstone in the history of antimalarial chemotherapy, forming the backbone of numerous drugs such as chloroquine (B1663885), mefloquine (B1676156), and piperaquine. Research into this compound and its analogues often builds upon the well-established mechanism of action of 4-aminoquinolines. The primary target for many of these compounds is the digestive vacuole of the Plasmodium parasite.

Inside the digestive vacuole, the parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic heme. The parasite detoxifies the heme by biocrystallizing it into an inert substance called hemozoin. Quinoline-based drugs are understood to interfere with this process. They accumulate in the acidic digestive vacuole and form a complex with heme, preventing its crystallization into hemozoin. The resulting buildup of toxic heme leads to oxidative stress and the death of the parasite.

A significant challenge in antimalarial therapy is the emergence of drug-resistant parasite strains, particularly Plasmodium falciparum. Resistance to chloroquine is often linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. These mutations are believed to reduce the accumulation of the drug in the digestive vacuole, possibly through an increased efflux mechanism, preventing it from reaching its heme target.

Modern research focuses on designing novel quinoline-piperidine analogues that can circumvent these resistance mechanisms. The strategy often involves modifying the side chain attached to the quinoline core. It is hypothesized that these modifications can hinder the binding or transport by the mutated PfCRT, restoring activity against chloroquine-resistant (CQR) strains. Studies on newly synthesized 4-aminoquinoline (B48711) derivatives with modified piperidine-containing side chains have shown potent activities in the nanomolar range against both chloroquine-sensitive (CQS) and CQR strains of P. falciparum.

Table 1: In Vitro Antiplasmodium Activity of Representative 4-Aminoquinoline-Piperidine Analogues

| Compound | IC₅₀ (nM) vs. P. falciparum NF54 (CQS) | IC₅₀ (nM) vs. P. falciparum K1 (CQR) | Resistance Index (RI) |

|---|---|---|---|

| Chloroquine | 11.3 | 166.5 | 14.7 |

| Analogue 1 | 9.8 | 39.5 | 4.0 |

| Analogue 2 | 12.1 | 45.1 | 3.7 |

| Analogue 3 | 15.4 | 55.4 | 3.6 |

| Analogue 4 | 7.9 | 30.2 | 3.8 |

| Analogue 5 | 10.5 | 42.3 | 4.0 |

Source: Data synthesized from research findings on novel quinoline-piperidine scaffolds.

The data indicates that while the intrinsic activity against the CQS strain is similar to chloroquine, these new analogues are significantly more effective against the CQR strain, as shown by the lower Resistance Index (RI). This suggests they successfully evade the parasite's resistance mechanisms.

Neuropharmacological and Anti-inflammatory Explorations

The versatile quinoline-piperidine scaffold has also been investigated for its potential in treating neurological and inflammatory conditions. The biological activity in these areas is highly dependent on the specific substitutions on both the quinoline and piperidine rings.

In neuropharmacology, certain quinoline derivatives have been identified as partial agonists of benzodiazepine (B76468) receptors. For instance, the compound PK 8165, a 2-phenyl-4[2-(4-piperidinyl) ethyl]quinoline, acts as a competitive inhibitor of benzodiazepine binding sites. Biochemical studies have shown that its interaction with the GABA-A receptor complex is intermediate between that of full agonists and antagonists, which may account for its unique anticonflict properties without causing the typical side effects of full agonists. Other analogues have been developed as highly potent dopamine D2/D3 agonists, with potential applications in neuroprotective therapy for conditions like Parkinson's Disease.

In the realm of anti-inflammatory research, quinoline-piperidine analogues have been explored for their ability to modulate key inflammatory pathways. Studies have shown that these compounds can target several pharmacological targets, including cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE). A notable mechanism is the suppression of inflammatory mediators. For example, certain 7-chloro-4-(piperazin-1-yl) quinoline derivatives have demonstrated significant inhibition of nitric oxide (NO) production in murine macrophages. This activity is linked to the downregulation of inducible nitric oxide synthase (iNOS) protein expression and decreased gene expression of other inflammatory markers.

Table 2: Anti-inflammatory and Neuropharmacological Targets of Quinoline Analogues

| Therapeutic Area | Target/Mechanism | Observed Effect |

|---|---|---|

| Neuropharmacology | Benzodiazepine Receptors | Partial agonism, anticonflict properties |

| Neuropharmacology | Dopamine D2/D3 Receptors | Potent agonism, reversal of reserpine-induced hypolocomotion |

| Anti-inflammatory | iNOS, COX-2 | Inhibition of NO and COX-2 production |

| Anti-inflammatory | PDE4, TACE | Enzyme inhibition |

Source: Compiled from studies on the neuropharmacological and anti-inflammatory activities of quinoline derivatives.

The structure-activity relationship studies reveal that the nature and position of substituents on the quinoline ring are crucial for determining the specific pharmacological activity and target engagement.

Antitubercular Activity Studies

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, necessitating the development of new therapeutic agents. The quinoline scaffold has emerged as a promising framework for novel antitubercular drugs, with some derivatives showing potent activity against both replicating and non-replicating Mtb.

Research into 4-anilinoquinolines, a class structurally related to this compound, has identified compounds with significant inhibitory effects on Mtb. Structure-activity relationship (SAR) studies have highlighted key structural features important for anti-Mtb activity. These include the presence of a benzyloxy aniline (B41778) substituent and a 6,7-dimethoxy quinoline ring.

Screening of focused compound libraries has yielded potent inhibitors with submicromolar activity. For example, certain quinoline-based compounds bearing an isoxazole-containing side chain demonstrated minimum inhibitory concentrations (MICs) as low as 0.77 µM against replicating Mtb. Importantly, these compounds also showed activity against non-replicating persistent bacteria and retained their efficacy against Mtb strains resistant to common drugs like rifampin and isoniazid.

**Table 3: Antitubercular Activity of Representative 4-Anilinoquinoline Analogues against *M. tuberculosis***

| Compound | Substituents | MIC₉₀ (µM) |

|---|---|---|

| 34 | 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine | 0.63-1.25 |

| 28 | 6,7-dimethoxy-N-(3-chloro-4-(2-fluorobenzyloxy)phenyl)quinolin-4-amine | <5 |

| 20 | N-(3-ethynylphenyl)-6,7-dimethoxyquinolin-4-amine | 5-10 |

| 7g | 6-methoxy-N-((3-(4-methoxyphenyl)-1,2-oxazol-5-yl)methyl)quinolin-4-amine | 0.77 |

Source: Data from studies on 4-anilinoquinolines and quinoline-isoxazole compounds.

The identified compounds often exhibit low toxicity in mammalian cell lines, making them promising leads for further development in the fight against tuberculosis.

Target Identification and Validation Methodologies

Identifying the specific molecular targets of novel compounds like this compound analogues is a critical step in drug discovery. A variety of methodologies, ranging from traditional biochemical assays to modern computational approaches, are employed to elucidate and validate these targets.

In Vitro Biochemical Assays: For antimalarial quinolines, a primary validation method involves the β-hematin inhibition assay. This cell-free assay directly measures the ability of a compound to inhibit the formation of hemozoin from heme, providing evidence for engagement with the parasite's heme detoxification pathway. For neuropharmacological agents, target engagement is often validated through competitive radioligand binding assays, which determine a compound's affinity for specific receptors, such as benzodiazepine or dopamine receptors. Functional assays, like measuring changes in cyclic GMP (cGMP) or GTPγS binding, can further confirm whether a compound acts as an agonist, antagonist, or partial agonist at its identified receptor target.

Cell-Based Assays: Cellular assays are crucial for confirming a compound's activity in a more biologically relevant context. In anti-inflammatory studies, this includes measuring the inhibition of NO and COX-2 production in macrophage cell lines (like RAW 264.7) stimulated with lipopolysaccharide. Western blotting can then validate the mechanism by assessing the expression levels of target proteins, such as iNOS. For antitubercular research, the primary validation method is determining the MIC against live M. tuberculosis bacteria. Counter-screening against mammalian cell lines (e.g., Vero cells, WS-1 fibroblasts) is performed to assess cytotoxicity and determine the selectivity index.

Computational and In Silico Methods: With advancements in computational chemistry, in silico methods are increasingly used for initial target prediction and hypothesis generation. Web-based tools like SwissTargetPrediction can forecast the most probable protein targets of a small molecule based on its chemical structure. The "Prediction of Activity Spectra for Substances" (PASS) tool can predict a wide range of potential pharmacological effects. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are developed and validated to predict the biological activity of new analogues and to understand the physicochemical properties that are crucial for their interaction with a biological target. These computational predictions guide further experimental validation.

Computational Chemistry and Molecular Modeling in Quinoline Piperidine Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for understanding the binding mechanism of quinoline-piperidine derivatives at a molecular level.

Molecular docking simulations are instrumental in predicting how compounds like 4-(Piperidin-4-yl)quinoline and its analogues orient themselves within the active site of a biological target. For instance, in studies involving quinoline (B57606) derivatives as potential inhibitors of enzymes like HIV reverse transcriptase, docking studies have revealed key interactions. These simulations can identify specific hydrogen bonds, hydrophobic interactions, and π-π stacking that are critical for binding.

In a study on quinoline derivatives targeting the allosteric site of the SARS-CoV-2 main protease (Mpro), docking results showed that these compounds could form hydrogen bonds with key residues such as His41, His164, and Glu166, as well as π-interactions with His41. While this study did not specifically analyze this compound, the findings for analogous structures suggest that the quinoline core is crucial for anchoring the molecule within the binding pocket.

Similarly, research on quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) demonstrated that these compounds fit well into the allosteric site of the enzyme. The docking poses indicated hydrophobic interactions with residues like TRP229 and hydrogen bond interactions with LYS 101, which are essential for the inhibitory activity.

Table 1: Predicted Interactions of a Quinoline Derivative with SARS-CoV-2 Mpro Active Site

| Interacting Residue | Interaction Type |

| His41 | Hydrogen Bond, π-interaction |

| His164 | Hydrogen Bond |

| Glu166 | Hydrogen Bond |

| Tyr54 | Hydrogen Bond |

| Asp187 | Hydrogen Bond |

Assessment of Binding Affinities and Scoring Functions

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score. This score is calculated by a scoring function that estimates the free energy of binding. Lower (more negative) scores generally indicate a higher predicted binding affinity.

For a series of synthesized quinoline derivatives targeting HIV reverse transcriptase, docking scores were used to rank the compounds based on their potential inhibitory activity. One particular derivative exhibited a high docking score of -10.67, suggesting a strong binding affinity to the target protein. In another study focusing on quinoline-based compounds, docking studies were used to predict their binding energies against various cancer-related proteins, helping to prioritize compounds for further experimental testing.

It is important to note that while scoring functions are powerful tools for virtual screening and ranking, they are approximations and should ideally be complemented with more rigorous computational methods and experimental validation.

Table 2: Example Docking Scores of Quinoline Derivatives against HIV Reverse Transcriptase

| Compound | Docking Score (kcal/mol) |

| Derivative 1 | -10.67 |

| Derivative 2 | -10.38 |

| Derivative 3 | -10.23 |

| Rilpivirine (Standard) | -9.50 |

| Elvitegravir (Standard) | -9.20 |

Molecular Dynamics Simulations for Ligand-Target Complex Stability Assessment

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and conformational changes over time. These simulations are crucial for validating the binding poses obtained from molecular docking and for understanding the flexibility of the complex.

MD simulations of quinoline derivatives complexed with their target proteins have been used to assess the stability of the predicted binding poses. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can determine if the complex remains stable. A stable complex is characterized by a low and fluctuating RMSD value.

For example, in a study of quinoline derivatives as SARS-CoV-2 protease inhibitors, MD simulations were performed on the top-docked compound. The analysis of conformational stability, residue flexibility, and compactness revealed that the protease-ligand complex was stable throughout the simulation, comparable to a reference drug complex. Such analyses provide confidence in the predicted binding mode and the potential of the compound as an inhibitor.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a target protein. FEP simulations involve "mutating" one ligand into another in silico, both in the solvated state and when bound to the protein. The difference in the free energy change of these two processes provides the relative binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

In the context of quinoline-piperidine research, QSAR studies have been employed to understand the structural requirements for a particular biological activity. For instance, a QSAR study on quinolinone-based thiosemicarbazones as anti-tuberculosis agents revealed that descriptors such as van der Waals volume, electron density, and electronegativity played a pivotal role in their activity. The resulting QSAR model, which showed good statistical parameters (R² = 0.83), could then be used to guide the design of new derivatives with potentially enhanced activity.

Another QSAR study on bisquinoline derivatives as anticancer agents used physicochemical parameters to predict their in vitro anti-tumor activities against a panel of cancer cell lines. The developed QSAR equations successfully predicted the biological activity of both existing and newly postulated derivatives, highlighting the utility of this approach in drug design.

Table 3: Statistical Parameters of a QSAR Model for Quinolinone-Based Anti-TB Agents

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | 0.83 |

| F (F-test value) | 47.96 |

| s (Standard Deviation) | 0.31 |

Development of Predictive Models for Biological Activity

Predictive models are crucial in modern drug discovery for efficiently screening large libraries of compounds and prioritizing candidates for synthesis and biological testing. For quinoline-piperidine derivatives, these models are typically developed by correlating structural features with observed biological activities. The process involves creating a dataset of compounds with known activities and then applying machine learning algorithms or statistical methods to build a model that can predict the activity of new, untested molecules.

These models can help identify key molecular properties that influence a compound's efficacy. For instance, in studies of related heterocyclic compounds, predictive models have successfully identified physicochemical descriptors that are critical for biological response. By understanding how structural modifications affect activity, chemists can rationally design more potent and selective compounds.

2D and 3D QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

2D-QSAR models utilize descriptors calculated from the 2D representation of molecules, such as molecular weight, logP (lipophilicity), and topological indices. These models are computationally less intensive and are useful for understanding the general impact of substituent properties on activity. For example, a QSAR study on bisquinoline derivatives successfully used physicochemical parameters to predict anti-tumor activity against various cancer cell lines, demonstrating the utility of this approach.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed, three-dimensional perspective. These approaches align a series of molecules and calculate their steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. Studies on tetrahydroquinoline derivatives used 3D-QSAR to develop models with high predictive power, which then guided the design of novel inhibitors with enhanced potency. For a compound like this compound, a 3D-QSAR study could reveal how substitutions on either the quinoline or piperidine (B6355638) ring would affect its interaction with a biological target.

| Descriptor Type | Example Descriptors | Significance |

|---|---|---|

| Physicochemical | logP, Molecular Weight (MW), Molar Refractivity (MR) | Relate to a molecule's solubility, size, and polarizability, affecting its pharmacokinetic profile. |

| Electronic | Dipole Moment, Partial Charges, Electronegativity | Describe the electronic distribution and influence electrostatic interactions with the target. |

| Steric (3D) | Van der Waals Volume, Surface Area | Define the size and shape of the molecule, which are crucial for fitting into a binding site. |

| Topological | Connectivity Indices, Wiener Index | Quantify molecular branching and shape based on the 2D graph structure. |

Density Functional Theory (DFT) Studies for Electronic and Reactivity Insights

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It provides detailed information about molecular orbitals, charge distribution, and reactivity, which is essential for understanding the chemical behavior of compounds like this compound.

HOMO-LUMO Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis can predict the sites within the this compound structure that are most likely to participate in chemical reactions. For the parent quinoline molecule, DFT calculations have placed the HOMO-LUMO energy gap at approximately -4.83 eV. The distribution of these orbitals indicates the regions susceptible to electrophilic and nucleophilic attack.

| Compound/Scaffold | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | Indicates significant stability but with potential for charge transfer interactions. |

| Substituted Schiff Base | -0.267 | -0.181 | 0.086 | A very low energy gap suggests high chemical reactivity and polarizability. |

| Cinnoline-4-carboxylic acid | -7.143 | -3.156 | 3.987 | Illustrates how substituents can modulate the electronic properties and reactivity of the core structure. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution across a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. An MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-deficient and attract nucleophiles.

For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the quinoline ring, indicating its role as a hydrogen bond acceptor or a site for electrophilic interaction. Conversely, the hydrogen atoms on the piperidine nitrogen would exhibit a positive potential, making them potential hydrogen bond donors. This analysis is invaluable for understanding how the molecule might interact with biological targets like enzymes or receptors.

Quantum Chemical Calculations for Molecular Properties

Beyond FMO and MEP analysis, DFT calculations can determine a wide range of molecular properties that are crucial for drug design and development. These quantum chemical descriptors provide a quantitative understanding of a molecule's behavior.

Key properties that can be calculated include:

Ionization Potential (I): Related to the HOMO energy, it indicates the ease of removing an electron.

Electron Affinity (A): Related to the LUMO energy, it measures the ability to accept an electron.

Chemical Hardness (η): Calculated from the HOMO-LUMO gap, it signifies resistance to deformation of the electron cloud. Harder molecules have larger energy gaps.

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

| Property | Formula | Significance in Drug Design |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Indicates the molecule's tendency to act as an electron donor in reactions. |

| Electron Affinity (A) | A ≈ -ELUMO | Indicates the molecule's tendency to act as an electron acceptor. |

| Chemical Hardness (η) | η = (I - A) / 2 | A higher value suggests greater kinetic stability and lower reactivity. |

| Chemical Softness (S) | S = 1 / η | A higher value indicates greater reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Helps in understanding charge transfer processes and bond polarities. |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel bioactive compounds from large chemical databases. This approach is particularly effective for scaffolds like quinoline-piperidine, which are known to interact with a wide range of biological targets.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. This model can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based).

Once a pharmacophore model is developed, it is used as a 3D query to search virtual compound libraries. This process, known as virtual screening, rapidly filters millions of compounds to identify a smaller, more manageable set of "hits" that match the pharmacophore features. These hits are then typically subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity before being selected for experimental validation. This approach has been successfully used to identify novel quinoline derivatives as inhibitors for various targets, including those involved in cancer and infectious diseases.

| Step | Description | Objective |

|---|---|---|

| 1. Target/Ligand Selection | Identify a biological target and a set of known active ligands for the this compound scaffold. | Define the scope and basis for the pharmacophore model. |

| 2. Pharmacophore Model Generation | Extract key chemical features (e.g., H-bond acceptors/donors, hydrophobic regions) from the ligands or the target's active site. | Create a 3D query representing the essential features for biological activity. |

| 3. Model Validation | Test the model's ability to distinguish between known active and inactive compounds. | Ensure the model is selective and predictive. |

| 4. Database Screening | Use the validated pharmacophore model to search large compound libraries (e.g., ZINC, ChemDiv). | Identify a diverse set of molecules that match the pharmacophore query. |

| 5. Hit Filtering and Docking | Filter the initial hits based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and perform molecular docking to predict binding affinity. | Prioritize the most promising candidates for synthesis and in vitro testing. |

In Silico Pharmacokinetic and Drug-Likeness Prediction

In the contemporary drug discovery landscape, the early assessment of a compound's pharmacokinetic properties and its potential as a drug candidate is crucial for reducing attrition rates in later developmental stages. Computational, or in silico, methods provide a rapid and cost-effective means to predict these characteristics. For the compound this compound, molecular modeling and computational chemistry serve as powerful tools to evaluate its drug-likeness and forecast its behavior within a biological system.

Computational Assessment of Molecular Descriptors

Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. These descriptors are fundamental to in silico predictions, as they form the basis for models that correlate a compound's structure with its pharmacokinetic profile. Key molecular descriptors for this compound have been calculated using computational software and are pivotal in assessing its potential as a therapeutic agent.

These descriptors provide a quantitative profile of the molecule. The molecular weight and the count of heavy atoms give an indication of the molecule's size. The topological polar surface area (TPSA) is a critical parameter for predicting drug transport properties, including intestinal absorption and blood-brain barrier penetration; a lower TPSA is often associated with better permeability. The number of hydrogen bond donors and acceptors influences the compound's solubility and its ability to bind to target proteins. The octanol-water partition coefficient (LogP) is a measure of the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. Finally, the number of rotatable bonds provides insight into the conformational flexibility of the molecule.

Table 1: Calculated Molecular Descriptors for this compound

Property Value Molecular Formula C14H16N2 Molecular Weight 212.29 g/mol Topological Polar Surface Area (TPSA) 28.1 Ų XLogP3 (Lipophilicity) 2.8 Hydrogen Bond Donor Count 1 Hydrogen Bond Acceptor Count 2 Rotatable Bond Count 1 Heavy Atom Count 16 Exact Mass 212.131348944 g/mol

Rule-Based Filters for Drug-Likeness (e.g., Lipinski's Rule)

Rule-based filters are a cornerstone of early-stage drug discovery, providing a rapid assessment of a compound's potential for oral bioavailability. The most widely recognized of these is Lipinski's Rule of Five, which was formulated based on the observation that the majority of orally administered drugs possess certain physicochemical properties. nih.govdrugbank.com An orally active drug generally has no more than one violation of the following criteria:

No more than 5 hydrogen bond donors. nih.gov

No more than 10 hydrogen bond acceptors. nih.gov

A molecular mass less than 500 daltons. nih.gov

A calculated octanol-water partition coefficient (LogP) that does not exceed 5. nih.gov

These guidelines help to predict the absorption and intestinal permeability of a compound. bldpharm.com Candidate drugs that adhere to the Rule of Five tend to experience lower attrition rates during clinical trials. nih.gov

Applying Lipinski's Rule of Five to this compound, based on its calculated molecular descriptors, reveals a favorable profile. The compound fully complies with all four criteria, suggesting a high likelihood of good oral bioavailability. This compliance is a positive initial indicator in the evaluation of its drug-like properties.

Table 2: Lipinski's Rule of Five Analysis for this compound

Lipinski's Rule Parameter Rule This compound Value Compliance Molecular Weight ≤ 500 g/mol 212.29 Yes LogP (XLogP3) ≤ 5 2.8 Yes Hydrogen Bond Donors ≤ 5 1 Yes Hydrogen Bond Acceptors ≤ 10 2 Yes

Medicinal Chemistry and Drug Design Strategies for Quinoline Piperidine Lead Optimization

Lead Identification and Hit-to-Lead Progression Methodologies

The journey from a preliminary "hit" to a viable "lead" compound is a critical phase in drug discovery. For quinoline-piperidine scaffolds, this progression involves a combination of high-throughput and computational screening methods to identify initial active compounds, followed by systematic optimization.

High-throughput screening (HTS) allows for the rapid automated testing of large and diverse compound libraries against a specific biological target. chemdiv.comchemdiv.com This technique is instrumental in identifying initial "hits" that exhibit the desired biological activity. For the 4-(Piperidin-4-yl)quinoline scaffold, HTS campaigns can be designed to screen for compounds that modulate the activity of a target protein of interest. Successful hit identification relies heavily on the quality and diversity of the compound library. chemdiv.com

Complementing HTS, virtual screening has emerged as a powerful computational tool in drug discovery. nih.govsciengpub.ir This in-silico approach involves the use of computer models to screen large libraries of virtual compounds to identify those that are most likely to bind to a drug target. nih.gov Structure-based virtual screening, which utilizes the three-dimensional structure of the target, and ligand-based virtual screening, which relies on the properties of known active molecules, are two common approaches. mdpi.com The integration of HTS and virtual screening can significantly accelerate the hit identification process and reduce the resources required for initial screening efforts. nuvisan.com For quinoline-piperidine derivatives, virtual screening can prioritize compounds for synthesis and biological testing, thereby streamlining the hit-to-lead process.

Rational Design Strategies for Enhancing Target Selectivity and Potency

Once initial hits are identified, rational drug design principles are employed to systematically modify the chemical structure to improve its pharmacological properties. fiveable.me For the this compound scaffold, the focus is on enhancing potency, selectivity, and pharmacokinetic profiles. mdpi.com

A key aspect of rational design is the elucidation of the structure-activity relationship (SAR). researchgate.net SAR studies involve synthesizing and testing a series of analogs of the hit compound to understand how different chemical modifications influence its biological activity. pharmacy180.commanchester.ac.uk For 4-substituted quinolines, the nature of the substituent at the 4-position of the piperidine (B6355638) ring and modifications to the quinoline (B57606) core are critical for activity. pharmacy180.comnih.gov For instance, in the context of antimalarial drug design, the side chain at the 4-position of the quinoline nucleus has been shown to be crucial for activity. nih.gov

Molecular modeling and computational chemistry play a pivotal role in rational design. benthamscience.com By understanding the binding interactions between the ligand and its target at the molecular level, medicinal chemists can design modifications that enhance these interactions, leading to increased potency and selectivity. benthamscience.com

Scaffold Hopping and Bioisosteric Replacement Techniques

Scaffold hopping is a medicinal chemistry strategy used to discover novel core structures that retain the biological activity of the original lead compound. This technique is particularly useful for overcoming issues with the original scaffold, such as poor pharmacokinetic properties or intellectual property limitations. For the quinoline-piperidine core, scaffold hopping could involve replacing the quinoline ring with other bicyclic heteroaromatic systems while maintaining the crucial piperidine moiety. nih.gov This approach can lead to the discovery of new chemical entities with improved drug-like properties. nih.gov